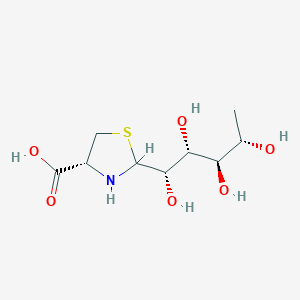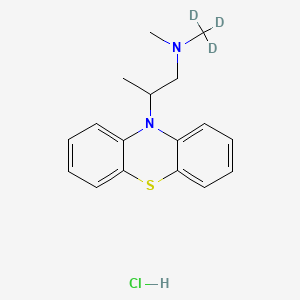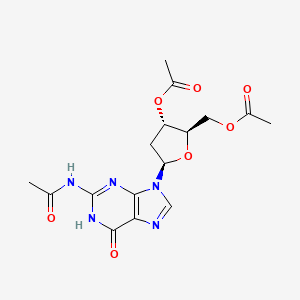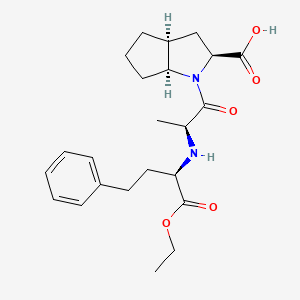
Rifampicin N-4'-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifampicin N-4’-Oxide is a derivative of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis and other bacterial infections. This compound is part of the ansamycin family of antibiotics, which are characterized by their unique macrocyclic structure. Rifampicin N-4’-Oxide is specifically noted for its modified structure, which includes an N-oxide functional group, potentially altering its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin N-4’-Oxide typically involves the oxidation of rifampicin. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of Rifampicin N-4’-Oxide may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to meet commercial demands. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rifampicin N-4’-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Zinc, acetic acid.
Solvents: Dichloromethane, methanol.
Major Products Formed
Oxidized Derivatives: Further oxidation can lead to the formation of more highly oxidized compounds.
Reduced Derivatives: Reduction of the N-oxide group yields the parent amine.
Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted products.
Applications De Recherche Scientifique
Rifampicin N-4’-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical reactivity and stability of antibiotics.
Biology: Investigated for its potential effects on bacterial RNA polymerase, similar to rifampicin, but with altered activity due to the N-oxide group.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to standard rifampicin treatment.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control.
Mécanisme D'action
Rifampicin N-4’-Oxide exerts its effects by inhibiting bacterial RNA polymerase, similar to rifampicin. The N-oxide group may alter the binding affinity and specificity of the compound, potentially leading to differences in its antibacterial activity. The primary molecular target is the beta subunit of bacterial RNA polymerase, which is essential for the transcription of bacterial DNA into RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: The parent compound, widely used in the treatment of tuberculosis.
Rifabutin: Another rifamycin derivative, used primarily for treating Mycobacterium avium complex infections.
Rifapentine: A rifamycin with a longer half-life, used in combination therapy for tuberculosis.
Rifaximin: A non-systemic rifamycin, used to treat gastrointestinal infections.
Uniqueness
Rifampicin N-4’-Oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its activity against certain bacterial strains, particularly those resistant to other rifamycins. Additionally, the N-oxide group can influence the compound’s stability and solubility, making it a valuable subject for further research and development.
Propriétés
Numéro CAS |
125833-03-6 |
|---|---|
Formule moléculaire |
C₄₃H₅₈N₄O₁₃ |
Poids moléculaire |
838.94 |
Synonymes |
3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin; 3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)



![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)




